molecular formula C25H23NO4 B2480339 N-Fmoc-N-(2-phenylethyl)-glycine CAS No. 540483-58-7

N-Fmoc-N-(2-phenylethyl)-glycine

Cat. No.: B2480339
CAS No.: 540483-58-7
M. Wt: 401.462
InChI Key: LFQGEVARORMAGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Fmoc-N-(2-phenylethyl)-glycine: is a derivative of glycine, an amino acid, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and the side chain is substituted with a 2-phenylethyl group. This compound is commonly used in peptide synthesis due to its stability and ease of removal of the Fmoc protecting group under basic conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Fmoc Protection: The synthesis begins with the protection of the amino group of glycine using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. This reaction typically occurs in an organic solvent like dichloromethane.

    Substitution with 2-Phenylethyl Group: The next step involves the substitution of the hydrogen atom on the amino group with a 2-phenylethyl group. This can be achieved through a nucleophilic substitution reaction using 2-phenylethyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production of N-Fmoc-N-(2-phenylethyl)-glycine follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions:

    Deprotection: The Fmoc group can be removed using a base such as piperidine in dimethylformamide (DMF), yielding the free amine.

    Coupling Reactions: The free amine can undergo coupling reactions with carboxylic acids or activated esters to form peptide bonds.

    Substitution Reactions: The phenylethyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Deprotection: Piperidine in DMF.

    Coupling: Carbodiimides like dicyclohexylcarbodiimide (DCC) or uronium salts like HATU.

    Substitution: Electrophiles like nitric acid for nitration or bromine for bromination.

Major Products:

    Deprotection: Glycine derivatives with a free amine group.

    Coupling: Peptides or peptide derivatives.

    Substitution: Substituted phenylethyl derivatives.

Scientific Research Applications

Chemistry:

    Peptide Synthesis: N-Fmoc-N-(2-phenylethyl)-glycine is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection.

Biology:

    Protein Engineering: It is used in the synthesis of modified peptides and proteins for studying protein-protein interactions and enzyme mechanisms.

Medicine:

    Drug Development: The compound is used in the synthesis of peptide-based drugs and therapeutic agents.

Industry:

    Biotechnology: It is employed in the production of synthetic peptides for research and industrial applications.

Mechanism of Action

The primary mechanism of action of N-Fmoc-N-(2-phenylethyl)-glycine involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amine can participate in peptide bond formation, allowing for the sequential addition of amino acids to build peptides and proteins.

Comparison with Similar Compounds

    N-Fmoc-glycine: Similar in structure but lacks the 2-phenylethyl group, making it less hydrophobic.

    N-Boc-N-(2-phenylethyl)-glycine: Uses a tert-butyloxycarbonyl (Boc) protecting group instead of Fmoc, which is removed under acidic conditions.

    N-Fmoc-N-(2-phenylethyl)-alanine: Similar structure but with an additional methyl group on the alpha carbon, making it bulkier.

Uniqueness: N-Fmoc-N-(2-phenylethyl)-glycine is unique due to its combination of the Fmoc protecting group and the hydrophobic 2-phenylethyl side chain, which can influence the folding and properties of the resulting peptides.

Properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(2-phenylethyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4/c27-24(28)16-26(15-14-18-8-2-1-3-9-18)25(29)30-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23H,14-17H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQGEVARORMAGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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